molecular formula C22H28N2O7 B8628093 Diethyl 2-acetamido-2-(5-phthalimidopentyl)-malonate

Diethyl 2-acetamido-2-(5-phthalimidopentyl)-malonate

Cat. No. B8628093
M. Wt: 432.5 g/mol
InChI Key: AQWXRDXJAJAWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-acetamido-2-(5-phthalimidopentyl)-malonate is a useful research compound. Its molecular formula is C22H28N2O7 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-acetamido-2-(5-phthalimidopentyl)-malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-acetamido-2-(5-phthalimidopentyl)-malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 2-acetamido-2-(5-phthalimidopentyl)-malonate

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-[5-(1,3-dioxoisoindol-2-yl)pentyl]propanedioate

InChI

InChI=1S/C22H28N2O7/c1-4-30-20(28)22(23-15(3)25,21(29)31-5-2)13-9-6-10-14-24-18(26)16-11-7-8-12-17(16)19(24)27/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3,(H,23,25)

InChI Key

AQWXRDXJAJAWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl acetamidomalonate (2.80 g, 12.9 mmole) in 10 ml dimethylformamide (dried over 4A sieves, degassed) was added dropwise over 15 minutes to a suspension of sodium hydride (515 mg of 60% NaH/oil washed free of oil with hexane, 12.9 mmole) in 10 ml DMF with external cooling to maintain reaction temperature <10° C. The reaction mixture was warmed slowly to room temperature over 45 minutes. A solution of 5-phthalimidopentyl bromide (4.24 g, 14.3 mmole) in 10 ml DMF was added in four portions at room temperature while maintaining the internal temperature <40° C. The mixture was stirred for 24 hours until complete by TLC (product Rf =0.43, starting material Rf =0.32 (B)). Upon completion, the reaction mixture pH was adjusted to "pH 6" (pH 0-14, ColorpHast indicator strips, E. Merck, moistened) with 4N HCl/dioxane. The solvent was removed by rotary evaporation to give 9.10 g of an oil, which was purified by Still column chromatography (230-400 mesh Whatman G-60 silica gel, 320 g, CHCl3 eluant). The purified adduct 5 was crystallized from ethyl acetate/cyclohexane, 1:3. Yield: 4.35 g (78%). Mp 70°-72° C. TLC: Rf =0.43 (B). MW calc 432.19, found 432. Anal. calc for C22H28N2O7 : C, 61.10; H, 6.53; `N, 6.48. Found: C, 60.72; H, 6.61: n, 6.12. HPLC 97.4%. 1H NMR (CDCl3) 1.15 (2H, m), 1.25 (6H, t, 7 Hz), 1.33 (2H, br m), 1.56 (3H, s), 1.66 (4H, m), 2.05 (1H, s), 2.32 (2H, m), 3.65 (2H, t, 7 Hz), 4.25 (4H, q, 7 Hz), 7.72 (2H, m) and 7.90 (2H, m) for AA'BB"system.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
515 mg
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reactant
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Quantity
10 mL
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solvent
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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4.24 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
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( B )
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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